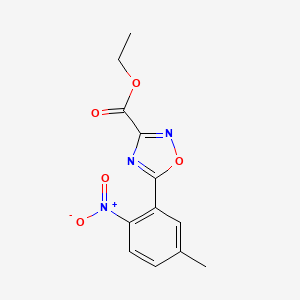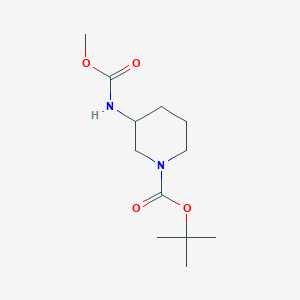
2-(Azidomethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azidomethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with an azidomethyl group at the second position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)pyrimidine typically involves the introduction of an azido group into a pyrimidine precursor. One common method is the reaction of 2-chloromethyl-pyrimidine with sodium azide in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the azido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Azidomethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Reduction: Hydrogen gas with palladium on carbon.
Major Products:
Substitution: Various substituted pyrimidines.
Cycloaddition: Triazole derivatives.
Reduction: Aminomethyl-pyrimidine.
Scientific Research Applications
2-(Azidomethyl)pyrimidine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules through click chemistry.
Biology: Incorporated into nucleic acids for bioorthogonal labeling and tracking of biomolecules.
Medicine: Potential precursor for the development of antiviral and anticancer agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)pyrimidine depends on its application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, facilitating the conjugation of biomolecules or materials. In medicinal applications, the azido group can be transformed into other functional groups that interact with biological targets, such as enzymes or receptors, to exert therapeutic effects.
Comparison with Similar Compounds
2-Chloromethyl-pyrimidine: Precursor for the synthesis of 2-(Azidomethyl)pyrimidine.
2-Aminomethyl-pyrimidine: Reduction product of this compound.
2-Triazolylmethyl-pyrimidine: Product of azide-alkyne cycloaddition.
Uniqueness: this compound is unique due to its azido group, which provides versatility in chemical reactions, particularly in click chemistry. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.
Properties
Molecular Formula |
C5H5N5 |
|---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
2-(azidomethyl)pyrimidine |
InChI |
InChI=1S/C5H5N5/c6-10-9-4-5-7-2-1-3-8-5/h1-3H,4H2 |
InChI Key |
YDRICQHYWQFNFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one](/img/structure/B8627256.png)








![1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one](/img/structure/B8627330.png)

